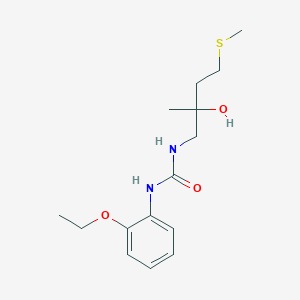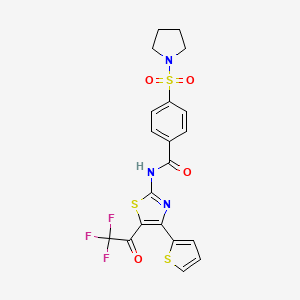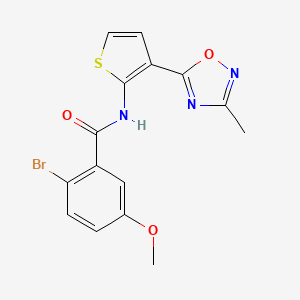![molecular formula C12H20Cl3N3 B2867531 1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine dihydrochloride CAS No. 2270906-09-5](/img/structure/B2867531.png)
1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine dihydrochloride is a useful research compound. Its molecular formula is C12H20Cl3N3 and its molecular weight is 312.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine Dihydrochloride is BCL-2 , a protein that plays a crucial role in regulating cell death . By inhibiting BCL-2, the compound can induce apoptosis, or programmed cell death, in cancer cells .
Mode of Action
This compound interacts with its target, BCL-2, by binding to it and inhibiting its function . This inhibition disrupts the balance between pro-apoptotic and anti-apoptotic proteins, leading to the initiation of apoptosis .
Biochemical Pathways
The compound affects the apoptotic pathway . Under normal circumstances, BCL-2 inhibits apoptosis by binding to and sequestering pro-apoptotic proteins. When bcl-2 is inhibited by the compound, these pro-apoptotic proteins are released, triggering apoptosis .
Pharmacokinetics
Its potent antitumor activity suggests that it may have favorable bioavailability .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . This can lead to the reduction of tumor size and potentially the eradication of the cancer.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C . These conditions help maintain the stability and efficacy of the compound .
Properties
IUPAC Name |
1-[(4-chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3.2ClH/c1-9-7-15-11(10(2)12(9)13)8-16-5-3-14-4-6-16;;/h7,14H,3-6,8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNTYMRSPBLVAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1Cl)C)CN2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B2867448.png)
![4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2867449.png)
![2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2867452.png)
![4-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2867453.png)
![6-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2867455.png)





![4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol](/img/structure/B2867468.png)



